molecular formula C16H18NO2P B12885177 Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate CAS No. 127802-82-8

Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate

Cat. No.: B12885177
CAS No.: 127802-82-8
M. Wt: 287.29 g/mol
InChI Key: UWFXZKGGBRQZHF-UHFFFAOYSA-N
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Description

Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate is an organophosphorus compound with a unique structure that combines a carbamate group with a phosphanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate typically involves the reaction of ethyl(diphenyl)phosphine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure high yield and purity. The reaction can be represented as follows:

C2H5(C6H5)2P+CH3NCOC2H5(C6H5)2P=C(O)NHCH3\text{C}_2\text{H}_5(\text{C}_6\text{H}_5)_2\text{P} + \text{CH}_3\text{NCO} \rightarrow \text{C}_2\text{H}_5(\text{C}_6\text{H}_5)_2\text{P}=\text{C}(\text{O})\text{NHCH}_3 C2​H5​(C6​H5​)2​P+CH3​NCO→C2​H5​(C6​H5​)2​P=C(O)NHCH3​

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow system where the reactants are mixed and reacted in a controlled environment. Catalysts such as iron-chrome (Fe-Cr) catalysts can be used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of phosphatases and other enzymes critical for cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl (triphenylphosphoranylidene)acetate: Similar structure but with a triphenylphosphoranylidene group.

    Ethyl (diphenylphosphoranylidene)acetate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate is unique due to its specific combination of carbamate and phosphanylidene groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

127802-82-8

Molecular Formula

C16H18NO2P

Molecular Weight

287.29 g/mol

IUPAC Name

methyl N-[ethyl(diphenyl)-λ5-phosphanylidene]carbamate

InChI

InChI=1S/C16H18NO2P/c1-3-20(17-16(18)19-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3

InChI Key

UWFXZKGGBRQZHF-UHFFFAOYSA-N

Canonical SMILES

CCP(=NC(=O)OC)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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